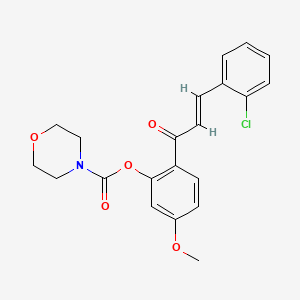
(E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate, also known as CMF-36, is a synthetic molecule that has been of interest to researchers due to its potential applications in various fields such as medicinal chemistry and biochemistry.
Scientific Research Applications
Toxicological Evaluation
- Toxicological Assessment : Dimethomorph, closely related to the compound , has been evaluated for toxicological impacts, specifically as an agricultural fungicide. This research provides a basis for understanding the risks associated with dietary exposure to similar compounds (Veenstra & Owen, 1992).
Antioxidant Activity
- Antioxidant Properties : Compounds structurally related to (E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate have shown potential antioxidant activities, comparable to ascorbic acid, suggesting its utility in oxidative stress-related applications (Nguyen et al., 2021).
Environmental Applications
- Pesticide Removal : Related compounds have been used in environmental applications, such as the removal of pesticides from wastewater, indicating the potential use of (E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate in environmental remediation and pollution control (Boudesocque et al., 2008).
Chemical Reaction Kinetics
- Study of Reaction Mechanisms : The compound's structural analogs have been used to study reaction kinetics and mechanisms, providing insights into chemical reactivity and interactions, which can be pivotal in developing new synthetic methods and understanding chemical processes (Castro et al., 2001).
Pharmaceutical Research
- Pharmacological Potential : Similar compounds have demonstrated pharmacological activities, suggesting the potential of (E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate in drug development and therapeutic applications (Abdulla et al., 2014).
Material Science
- Polymer-Drug Conjugation : Research on copolymers involving morpholine structures highlights the potential for (E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate in material science, particularly in designing novel polymer-drug conjugates for targeted drug delivery systems (Pitt & Shah, 1996).
Chemical Synthesis and Separation
- Synthesis and Isomer Separation : Studies on the synthesis and separation of isomers of related compounds provide a foundation for understanding the chemical behavior of (E)-2-(3-(2-chlorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate, which can be critical in pharmaceutical and chemical industries (Chenna et al., 2008).
properties
IUPAC Name |
[2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5/c1-26-16-7-8-17(19(24)9-6-15-4-2-3-5-18(15)22)20(14-16)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHLQVWHIHHXLW-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)OC(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)OC(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


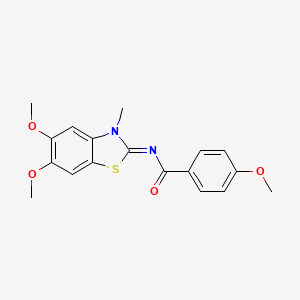
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2371259.png)
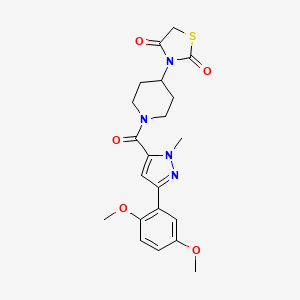
![N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2371261.png)
![N-butyl-N-ethyl-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2371263.png)

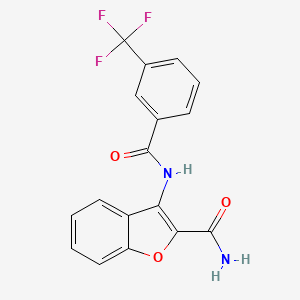
![1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2371266.png)
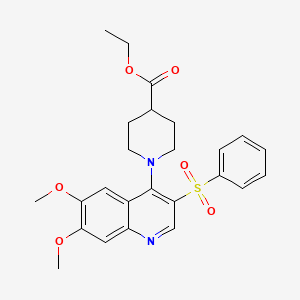
![5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2371270.png)
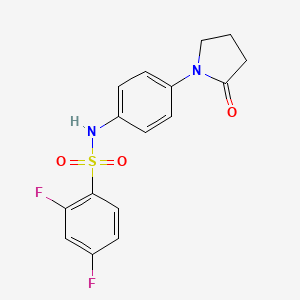
![methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2371274.png)
![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)